molecular formula C9H9FO B8744840 Benzene, 1-(1-fluoroethenyl)-2-methoxy- CAS No. 137763-80-5

Benzene, 1-(1-fluoroethenyl)-2-methoxy-

Katalognummer: B8744840
CAS-Nummer: 137763-80-5
Molekulargewicht: 152.16 g/mol
InChI-Schlüssel: SPJCSOYKPRAYCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(1-fluoroethenyl)-2-methoxy- is an organic compound characterized by the presence of a fluorine atom attached to an ethenyl group, which is further connected to a benzene ring substituted with a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-fluoroethenyl)-2-methoxy- typically involves the reaction of 2-methoxybenzene with a fluorinated ethenyl precursor under specific conditions. One common method includes the use of transition-metal catalysts to facilitate the addition of the fluorinated ethenyl group to the benzene ring . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of Benzene, 1-(1-fluoroethenyl)-2-methoxy- may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from any by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 1-(1-fluoroethenyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(1-fluoroethenyl)-2-methoxy- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-(1-fluoroethenyl)-2-methoxy- involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Vergleich Mit ähnlichen Verbindungen

    1-(1-Fluoroethenyl)benzene: Lacks the methoxy group, resulting in different chemical properties.

    2-Methoxybenzene: Lacks the fluorinated ethenyl group, affecting its reactivity and applications.

    1-(1-Fluoroethenyl)-4-methylbenzene: Substituted with a methyl group instead of a methoxy group, leading to variations in its chemical behavior.

Uniqueness: Benzene, 1-(1-fluoroethenyl)-2-methoxy- is unique due to the combination of the fluorinated ethenyl group and the methoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

137763-80-5

Molekularformel

C9H9FO

Molekulargewicht

152.16 g/mol

IUPAC-Name

1-(1-fluoroethenyl)-2-methoxybenzene

InChI

InChI=1S/C9H9FO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3

InChI-Schlüssel

SPJCSOYKPRAYCP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=C)F

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Name
COc1ccccc1C(F)CBr
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.